

Irsonontrine pharmacological profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Irsonontrine Maleate

CAS No.: 1630083-70-3

Cat. No.: S12892657

[Get Quote](#)

Experimental Evidence and Protocols

The following section details key experimental findings and the methodologies used to establish the pharmacological profile of Irsonontrine.

In Vitro and In Vivo Evidence

Preclinical studies have elucidated the core mechanism and efficacy of Irsonontrine.

- **cGMP Elevation:** In rat cortical primary neurons, Irsonontrine significantly increased intracellular cGMP levels. This was confirmed *in vivo*, where oral administration elevated cGMP in the rat hippocampus and cerebrospinal fluid (CSF) [1] [2].
- **Synaptic Mechanism:** The elevated cGMP leads to phosphorylation of the GluA1 subunit of AMPA receptors, a critical process for strengthening synaptic connections and underlying learning and memory [3] [2].
- **Cognitive Improvement:** In a novel object recognition test, a model for assessing episodic memory, oral Irsonontrine significantly improved learning and memory in normal rats and attenuated memory impairments in a rat model with a downregulated cGMP pathway [2].
- **Combination Therapy:** Research on human iPSC-derived neurons showed that Irsonontrine can enhance cholinergic function when combined with donepezil hydrochloride (an acetylcholinesterase inhibitor), suggesting potential for combination therapy [4].

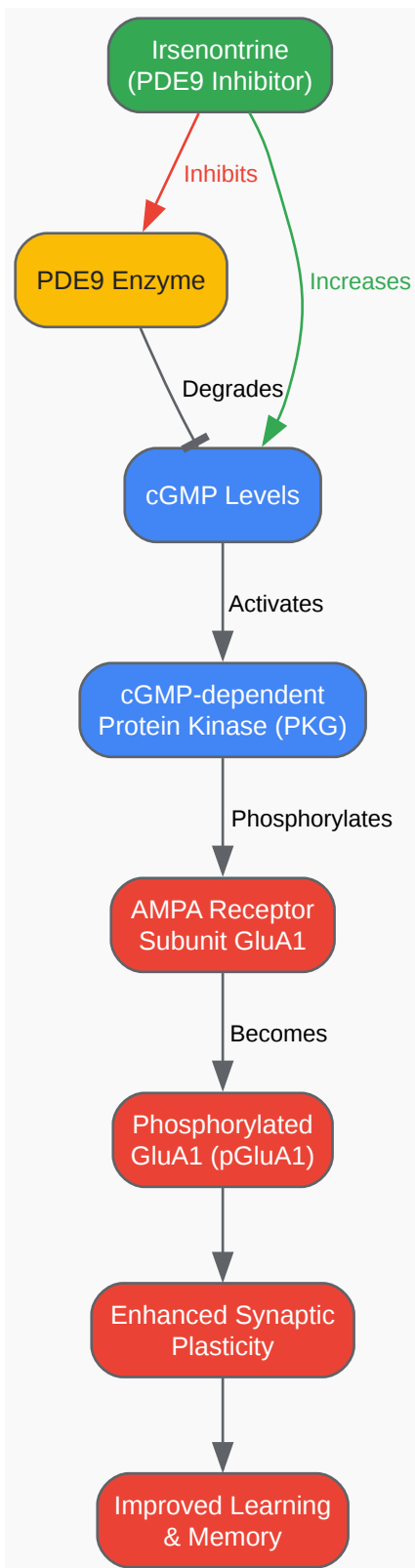
Bioanalytical Method for Pharmacokinetics

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to support clinical trials by quantifying Irsenontrine levels in human matrices [1]. The key parameters are summarized below.

Assay Parameter	Details
Matrices	Human plasma, urine, and cerebrospinal fluid (CSF) [1]
Sample Volume	50 µL (plasma, CSF); 100 µL (urine, with 50 µL blank plasma added) [1]
Extraction Method	Protein precipitation using methanol [1]
LC Column	Reverse-phase (Cortecs C18+) [1]
Detection	MS/MS with MRM; transitions: m/z 391.3 → 321.1 (Irsenontrine), m/z 394.2 → 324.1 (Internal Standard) [1]
Run Time	4.0 minutes [1]
Lower Limit of Quantification (LLOQ)	2 ng/mL in all matrices [1]
Key Clinical Finding	The assay confirmed a favorable pharmacokinetic profile in humans, with an elimination half-life of ~30 hours and a 3-4.6 fold increase in CSF cGMP, demonstrating target engagement [1]

Mechanism of Action and Signaling Pathway

The proposed mechanism by which Irsenontrine improves cognitive function is visualized in the diagram below. This pathway synthesizes findings from multiple studies [3] [2] [4].



[Click to download full resolution via product page](#)

Diagram of Irsonontrine's mechanism of action via the cGMP-PKG-GluA1 pathway.

Clinical Development Status

Irsenontrine has been evaluated in clinical trials for Dementia with Lewy Bodies (DLB).

- A Phase 2/3 trial (NCT03467152) involving 196 participants with DLB was completed. The study aimed to evaluate the efficacy of 50 mg Irsenontrine once daily for 12 weeks compared to a placebo [5] [6].
- The primary outcome measures were the electronic Montreal Cognitive Assessment (eMoCA) and the Clinician's Interview-Based Impression of Change plus Caregiver Input (eCIBIC-plus) [5] [6].
- **Trial Outcome:** The study **did not meet its primary objectives** of demonstrating a statistically significant improvement in cognitive function compared to the placebo [5].
- **Exploratory Insight:** A post-hoc analysis indicated that participants with "pure DLB" (without co-existing Alzheimer's disease pathology) showed a trend toward greater improvement. This suggests that future trial designs may need to account for underlying mixed pathologies [5].

In summary, Irsenontrine is a well-characterized, selective PDE9 inhibitor with a solid preclinical foundation demonstrating its potential to improve cognitive function via cGMP elevation. While its primary clinical trial in DLB was unsuccessful, the research provides valuable insights for future studies in cognitive disorders.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. An LC–MS/MS Assay of Irsenontrine, a Novel ... [pmc.ncbi.nlm.nih.gov]
2. A novel selective phosphodiesterase 9 inhibitor ... [pubmed.ncbi.nlm.nih.gov]
3. A novel selective phosphodiesterase 9 inhibitor ... [sciencedirect.com]
4. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, ... [sciencedirect.com]
5. Clinical Trial of E2027 in DLB Fails [lbda.org]
6. Study To Evaluate the Efficacy, Safety and Tolerability of ... [ctv.veeva.com]

To cite this document: Smolecule. [Irsenontrine pharmacological profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12892657#irsenontrine-pharmacological-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com